molecular formula C17H18FN5O B2681554 (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-fluoropyridin-4-yl)methanone CAS No. 2034427-57-9

(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-fluoropyridin-4-yl)methanone

Cat. No. B2681554
CAS RN: 2034427-57-9
M. Wt: 327.363
InChI Key: JVDDZTLNKIUVHQ-UHFFFAOYSA-N
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Description

(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-fluoropyridin-4-yl)methanone is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Scientific Research Applications

Anticancer and Antituberculosis Studies

A study investigated the synthesis, anticancer, and antituberculosis effects of (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-fluoropyridin-4-yl)methanone derivatives. Selected compounds demonstrated significant in vitro anticancer activity against a human breast cancer cell line (MDA-MB-435) and showed notable antituberculosis activity, highlighting their potential in therapeutic applications (Mallikarjuna, Padmashali, & Sandeep, 2014).

Antitubercular Activity Optimization

Research focused on the synthesis and optimization of antitubercular activities in a series of (4-(aryloxy)phenyl)cyclopropyl methanones. Compounds showed minimum inhibitory concentration values against Mycobacterium tuberculosis, with one compound exhibiting 98% killing of intracellular bacilli in mouse bone marrow-derived macrophages. This study emphasizes the compound's potential for treating drug-resistant strains of tuberculosis (Bisht et al., 2010).

Photostability and Photochemistry

The photochemistry of ciprofloxacin, which shares structural similarities with the compound of interest, in aqueous solutions, was studied to understand the photostability and reaction pathways under light exposure. This research could inform the development of more stable pharmaceutical compounds and understand their environmental degradation pathways (Mella, Fasani, & Albini, 2001).

properties

IUPAC Name

[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(3-fluoropyridin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5O/c18-14-11-19-6-5-13(14)17(24)23-9-7-22(8-10-23)16-4-3-15(20-21-16)12-1-2-12/h3-6,11-12H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDDZTLNKIUVHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=NC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-fluoropyridin-4-yl)methanone

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